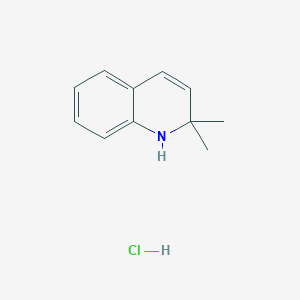

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride

Description

Historical Context and Discovery

The development of 2,2-dimethyl-1,2-dihydroquinoline hydrochloride is intrinsically linked to the broader historical evolution of quinoline chemistry, which traces its origins to the early nineteenth century. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound leukol, meaning "white oil" in Greek. This foundational discovery established the groundwork for subsequent investigations into quinoline derivatives and related heterocyclic systems.

The historical trajectory of quinoline research gained significant momentum through the work of French chemist Charles Gerhardt in 1842, who obtained a related compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide. This early research demonstrated the potential for chemical modification of quinoline structures, setting the stage for the development of synthetic methodologies that would eventually lead to compounds such as this compound.

The specific synthetic approaches to dihydroquinoline derivatives gained prominence in the mid-twentieth century, with significant advances in synthetic methodologies. Research from the 1960s, particularly the work documented in the Journal of the American Chemical Society, established fundamental synthetic protocols for the alkylation of amines with acetylenic chlorides, leading to the preparation of sterically hindered amines and subsequent cyclization reactions. These methodological developments provided crucial foundation for the synthesis of substituted dihydroquinoline systems.

More recent synthetic developments have focused on catalytic approaches to dihydroquinoline synthesis. Research by Zhang and colleagues demonstrated the synthesis of 1,2-dihydroquinolines via hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of nitrogen-prenylated 2-aminobenzaldehydes. This work expanded the synthetic toolbox available for accessing these heterocyclic systems and highlighted the continuing evolution of synthetic methodologies in this chemical space.

Classification within Heterocyclic Chemistry

This compound belongs to the fundamental class of nitrogen-containing heterocyclic compounds, specifically within the six-membered heterocyclic systems containing nitrogen as the sole heteroatom. This classification places the compound within a broader family of aromatic and partially aromatic heterocycles that exhibit significant importance in organic chemistry and pharmaceutical applications.

The compound is classified as a partially saturated quinoline derivative, where the quinoline core structure has been reduced at the 1,2-position to create a dihydroquinoline system. This structural modification significantly alters the electronic properties compared to the fully aromatic quinoline parent, creating a system with distinct chemical reactivity and physical properties.

Within the hierarchical classification system for heterocyclic compounds established by the Chemical Patent Classification system, this compound falls under the category C07D, which encompasses heterocyclic compounds containing elements other than carbon, hydrogen, halogen, nitrogen, oxygen, sulfur, selenium, or tellurium. More specifically, it is classified within the range covering compounds containing a single heterocycle with nitrogen as the heteroatom.

The dihydroquinoline classification is further refined based on the degree of saturation and substitution patterns. The 1,2-dihydroquinoline structure represents a specific reduction pattern where the aromatic character is partially retained while introducing aliphatic character at the 1,2-positions. This classification is crucial for understanding the compound's chemical behavior and reactivity patterns.

Table 1: Classification Hierarchy for this compound

| Classification Level | Category | Description |

|---|---|---|

| Primary Class | Heterocyclic Compounds | Contains at least one heteroatom in cyclic structure |

| Secondary Class | Nitrogen Heterocycles | Nitrogen as primary heteroatom |

| Tertiary Class | Six-Membered Rings | Benzene-derived with nitrogen substitution |

| Quaternary Class | Dihydroquinolines | Partially saturated quinoline derivatives |

| Quinternary Class | 1,2-Dihydroquinolines | Specific saturation pattern at positions 1,2 |

Nomenclature and Structural Significance

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compound naming. The compound name reflects several critical structural features that define its chemical identity and properties. The quinoline numbering system begins with the nitrogen atom designated as position 1, with subsequent carbon atoms numbered sequentially around the bicyclic system.

The prefix "2,2-dimethyl" indicates the presence of two methyl substituents attached to the carbon atom at position 2 of the dihydroquinoline ring system. This substitution pattern creates a quaternary carbon center, which significantly influences the compound's conformational stability and chemical reactivity. The presence of these methyl groups introduces steric hindrance that affects both the compound's physical properties and its potential for chemical transformations.

The "1,2-dihydro" designation specifies the degree and location of saturation within the quinoline framework. This notation indicates that the aromatic character has been disrupted through reduction at the 1,2-positions, creating a partially saturated system that retains aromaticity in the benzene ring portion while introducing aliphatic character in the pyridine-derived portion.

The hydrochloride designation indicates the presence of a salt form where the basic nitrogen atom has been protonated and paired with a chloride anion. This salt formation significantly affects the compound's solubility characteristics, crystalline properties, and handling characteristics compared to the free base form.

Table 2: Structural and Nomenclature Analysis

| Structural Feature | IUPAC Designation | Chemical Significance |

|---|---|---|

| Core Ring System | 1,2-dihydroquinoline | Partially saturated bicyclic system |

| Substitution Pattern | 2,2-dimethyl | Quaternary carbon with steric influence |

| Salt Formation | hydrochloride | Protonated nitrogen with chloride counterion |

| Molecular Formula | C₁₁H₁₄ClN | Empirical composition including salt |

| Molecular Weight | 195.69 g/mol | Total molecular mass including hydrochloride |

The structural significance extends beyond simple nomenclature to encompass the three-dimensional molecular architecture. The quaternary carbon at position 2 creates a conformationally rigid system that constrains the overall molecular geometry. This rigidity affects both the compound's crystal packing in the solid state and its solution-phase conformational behavior.

Relationship to Parent Compound (2,2-Dimethyl-1,2-dihydroquinoline)

The relationship between this compound and its parent compound 2,2-dimethyl-1,2-dihydroquinoline represents a fundamental example of acid-base chemistry applied to heterocyclic systems. The parent compound, with molecular formula C₁₁H₁₃N and molecular weight 159.23 g/mol, serves as the free base form from which the hydrochloride salt is derived.

The conversion from parent compound to hydrochloride salt involves protonation of the nitrogen atom within the dihydroquinoline ring system. This transformation significantly alters the compound's physical and chemical properties while maintaining the core structural framework. The protonation occurs at the nitrogen atom due to its basic character, which is influenced by the electron-donating effects of the methyl substituents and the partially saturated nature of the ring system.

Comparative analysis of physical properties reveals substantial differences between the parent compound and its hydrochloride salt. The parent compound exists as a neutral organic base with limited water solubility, while the hydrochloride salt exhibits enhanced water solubility due to its ionic character. This difference has profound implications for the compound's handling, storage, and potential applications.

The synthetic relationship between these compounds is bidirectional, with established procedures for both salt formation and liberation of the free base. Treatment of the parent compound with hydrochloric acid readily forms the hydrochloride salt, while treatment of the salt with base regenerates the parent compound. This reversible relationship allows for selective manipulation of the compound's properties based on specific requirements.

Table 3: Comparative Properties of Parent Compound and Hydrochloride Salt

| Property | 2,2-Dimethyl-1,2-dihydroquinoline | This compound |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N | C₁₁H₁₄ClN |

| Molecular Weight | 159.23 g/mol | 195.69 g/mol |

| CAS Registry Number | 14465-61-3 | 14465-62-4 |

| Physical State | Neutral base | Ionic salt |

| Water Solubility | Limited | Enhanced |

| Crystalline Properties | Free base crystals | Salt crystals |

The electronic properties of both compounds share fundamental similarities in their core electronic structure, with the primary difference being the protonation state of the nitrogen atom. The parent compound retains a lone pair of electrons on nitrogen that can participate in hydrogen bonding and coordination chemistry, while the hydrochloride salt features a protonated nitrogen that participates in ionic interactions with the chloride counterion.

Synthetic methodologies for accessing both compounds often involve similar intermediate structures and reaction pathways. Research has demonstrated various approaches to the synthesis of 2,2-dimethyl-1,2-dihydroquinoline systems, including copper-catalyzed cyclization of nitrogen-(2,2-dimethylpropargyl)anilines. These synthetic routes typically produce the parent compound, which can subsequently be converted to the hydrochloride salt through standard acid-base procedures.

The stability profile of both compounds under various conditions shows important differences. The parent compound may be more susceptible to oxidation reactions that could convert the dihydroquinoline system to the corresponding quinoline, while the hydrochloride salt may exhibit enhanced stability due to the ionic interaction between the protonated nitrogen and chloride anion. These stability considerations are crucial for long-term storage and handling of these materials.

Properties

IUPAC Name |

2,2-dimethyl-1H-quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;/h3-8,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWCOINGAPCVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Condensation of Aniline with Acetone Derivatives (Skraup-Type Cyclization)

This classical approach involves the condensation of aniline with acetone or its derivatives (e.g., diacetone alcohol, mesityl oxide) in the presence of acid catalysts such as hydrochloric acid and iodine.

- Reaction Conditions :

- Temperature: 100°C to 140°C

- Reaction Time: 5.5 to 6 hours

- Catalyst: Hydrochloric acid (0.03 to 0.13 molar proportion relative to aniline), iodine as co-catalyst

- Mechanism : Acid-catalyzed condensation forms an intermediate which undergoes cyclization to yield 2,2-dimethyl-1,2-dihydroquinoline.

- Yields : Approximately 19% for monomeric product with significant polymeric by-products (~64%) under traditional conditions.

- Improvements : Use of mixed catalysts such as hydrogen fluoride (HF) and boron trifluoride (BF3) in molar ratios from 1:5 to 2:1 enhances yield and reaction efficiency. Commercial fluoboric acid (HF:BF3 = 1:1) is also effective.

- Catalyst Loading : 0.005 to 0.1 moles per mole of aniline, with 0.01 to 0.07 moles preferred for optimal balance of rate and economy.

| Parameter | Traditional Method | Improved Method (HF/BF3 Catalyst) |

|---|---|---|

| Temperature | 100–140°C | Similar range |

| Reaction Time | 5.5–6 hours | Comparable or shorter |

| Catalyst | HCl + Iodine | HF + BF3 mixture or fluoboric acid |

| Catalyst Loading | 0.03 molar proportion HCl | 0.005–0.1 mole HF/BF3 per mole aniline |

| Yield | ~19% monomer, 64% polymer/by-product | Significantly improved yields (not specified precisely) |

Solvent-Free Skraup Cyclization Using Polyhedral Oligomeric Silsesquioxane Functionalized with Sulfonic Acid (POSS-SO3H)

A modern, environmentally friendly method involves the use of a solid acid catalyst, POSS-SO3H, enabling solvent-free synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, a close analog structurally related to 2,2-dimethyl-1,2-dihydroquinoline.

- Catalyst Preparation : POSS-SO3H is synthesized by oxidation of POSS-SH with hydrogen peroxide, followed by protonation with sulfuric acid.

- Reaction Conditions :

- Temperature: Varied, optimized for solvent-free conditions

- Reaction Time: Up to 48 hours with stirring

- Catalyst Loading: Optimized for best yield (exact loading varies)

- Advantages :

- No hazardous solvents required

- Recyclable solid acid catalyst

- Improved reproducibility and yields compared to traditional Skraup methods

- Mechanism : Acid catalyzes self-aldol condensation of acetone derivatives, followed by nucleophilic attack by aniline and cyclization to dihydroquinoline.

- Characterization : Catalyst characterized by FT-IR, TPD, SEM, XRD, TGA analyses.

| Parameter | Conditions | Notes |

|---|---|---|

| Catalyst | POSS-SO3H (solid acid) | Recyclable, synthesized in-lab |

| Solvent | None (solvent-free) | Environmentally benign |

| Temperature | Variable (optimized) | Typically moderate heating |

| Reaction Time | Up to 48 hours | Longer than traditional methods |

| Yield | Improved compared to classical Skraup | Exact yields depend on conditions |

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

A novel catalytic method for synthesizing 1,2-dihydroquinolines, including derivatives like 2,2-dimethyl-1,2-dihydroquinoline, involves hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-prenylated 2-aminobenzaldehydes.

- Catalyst : Hydrazine bis-trifluoroacetate salt

- Reaction Conditions :

- Cycloaddition: Isopropanol, 80°C

- Cycloreversion: Heating at 140°C for 10 minutes

- Mechanism :

- Step 1: Cycloaddition of hydrazine with aldehyde forms a cycloadduct intermediate

- Step 2: Cycloreversion releases 1,2-dihydroquinoline product

- Yields :

- Cycloadduct isolated in 75% yield

- Cycloreversion step yields 93% product

- Substrate Scope : Various N-allyl groups tested; sterically demanding groups (e.g., diethylidene) give excellent yields, while simpler allyl groups are less effective. N-prenyl groups provide reasonable yields, relevant for 2,2-dimethyl derivatives.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cycloaddition | Hydrazine salt, isopropanol, 80°C | 75 | Intermediate isolation |

| Cycloreversion | Heating at 140°C, 10 min | 93 | Efficient final product formation |

| Substrate Variability | N-prenyl, diethylidene groups | Variable | Steric bulk improves yield |

Summary Table of Preparation Methods

| Method | Catalyst(s) | Conditions | Yield / Notes | Advantages | Drawbacks |

|---|---|---|---|---|---|

| Acid-Catalyzed Condensation (Skraup) | HCl + Iodine; or HF + BF3 mix | 100–140°C, 5.5–6 h | ~19% monomer (traditional); improved with HF/BF3 | Well-known, straightforward | Low yield, polymer formation |

| Solvent-Free Skraup with POSS-SO3H | POSS-SO3H (solid acid) | Solvent-free, moderate heating | Improved yields; longer reaction time | Environmentally friendly, recyclable catalyst | Longer reaction time |

| Hydrazine-Catalyzed RCCOM | Hydrazine bis-TFA salt | 80°C (cycloaddition), 140°C (cycloreversion) | 75% intermediate, 93% final product | Mild conditions, high efficiency | Requires aldehyde precursors, catalyst availability |

Research Findings and Notes

The classical Skraup method remains a foundation but suffers from low yield and side polymerization. The use of HF/BF3 catalysts significantly improves efficiency by enhancing reaction rates and selectivity.

The solvent-free method using POSS-SO3H offers a green chemistry approach with solid acid catalysts, avoiding hazardous solvents and improving reproducibility.

The hydrazine-catalyzed RCCOM method represents a modern catalytic approach, enabling efficient synthesis of 1,2-dihydroquinolines under relatively mild conditions with high yields of isolated products. This method also allows for structural variation via different N-allyl substituents, potentially applicable to 2,2-dimethyl derivatives.

Detailed mechanistic studies indicate that nitrogen’s electron-donating properties influence the cycloaddition and cycloreversion steps differently, with cycloreversion being facilitated, which benefits the overall catalytic cycle efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form tetrahydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Applications Overview

| Application Area | Description | Methods of Application |

|---|---|---|

| Medicinal Chemistry | Potential precursor for bioactive molecules with therapeutic properties. | In vitro and in vivo testing for biological activity; synthesis of derivatives for pharmacological studies. |

| Material Science | Used in the development of novel materials with enhanced properties. | Incorporation into polymers to improve durability and thermal stability; synthesis of nanomaterials. |

| Food Science | Investigated as a food preservative due to antioxidant properties. | Added to food samples to test preservative effects against microbial growth and oxidation. |

| Environmental Science | Studied for biodegradability and environmental impact assessments. | Toxicity tests on aquatic and terrestrial life; evaluations of its potential as a green chemical. |

| Veterinary Medicine | Explored for therapeutic potential in treating animal diseases. | Pharmacokinetic and pharmacodynamic studies to assess safety and efficacy in veterinary applications. |

Medicinal Chemistry

DMQH is recognized for its potential as a precursor in synthesizing various bioactive compounds. Research indicates that derivatives of DMQH exhibit anti-inflammatory, antibacterial, and antidiabetic properties . For instance, studies have shown that certain DMQH derivatives can act as inhibitors of lipid peroxidation, making them candidates for therapeutic agents in managing oxidative stress-related diseases .

Material Science

In material science, DMQH is utilized to create materials with enhanced properties such as improved thermal stability and durability. It can be incorporated into polymer matrices during the synthesis phase, where it may function as a stabilizing agent or antioxidant. The compound's derivatives have been investigated for their potential use in producing nanomaterials that possess specific functionalities for applications in electronics and medicine.

Food Science

The antioxidant properties of DMQH make it a candidate for use as a food preservative. Laboratory tests have demonstrated its ability to inhibit oxidation processes, thereby extending the shelf life of food products. Case studies indicate that incorporating DMQH into food formulations can effectively reduce microbial growth while maintaining food quality.

Environmental Science

Research into the environmental impact of DMQH focuses on its biodegradability and toxicity profiles. Studies are conducted to assess its effects on aquatic ecosystems and terrestrial organisms, aiming to position DMQH as a more environmentally friendly alternative in chemical applications. This includes evaluating its potential role as a green chemical in agrochemical formulations.

Veterinary Medicine

In veterinary contexts, DMQH is being explored for its therapeutic applications in treating diseases affecting animals. Initial pharmacokinetic studies suggest that it may offer benefits similar to those observed in human medicine, warranting further investigation into its safety and efficacy.

Case Studies

- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various DMQH derivatives that demonstrated significant antioxidant activity, suggesting their potential use in pharmaceutical formulations aimed at oxidative stress management .

- Food Preservation : Research conducted by the Food Chemistry journal evaluated the efficacy of DMQH as a preservative in meat products, showing promising results in extending shelf life while inhibiting microbial growth.

- Material Development : A case study presented at a materials science conference discussed the incorporation of DMQH into rubber formulations, where it was found to enhance the material's resistance to aging and oxidative degradation .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with cellular components at the molecular level .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Dihydroquinoline derivatives differ in substituents, ring saturation, and salt forms, which influence their reactivity, stability, and biological activity. Below is a comparative analysis:

Key Observations :

- Steric Effects : The 2,2-dimethyl substitution in the target compound likely enhances steric stability compared to EEDQ’s ethoxy groups, which may increase metabolic lability .

- Hydrogen Bonding : Unlike the dicarboxylate derivative , the target compound lacks polar carboxylates, reducing intermolecular H-bonding and solubility in polar solvents.

- Bioactivity : EQ-6’s antioxidant efficacy contrasts with the antibacterial properties of 2,2,4-substituted analogs, suggesting substituent-dependent biological roles .

Biological Activity

Overview

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (C11H13N·HCl) is a derivative of quinoline, notable for its diverse biological activities. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

The primary target of this compound is the glucocorticoid receptor (GCR) . It acts as a selective, non-steroidal antagonist at this receptor, influencing several biochemical pathways:

- Signal Transduction : The binding of this compound to GCR initiates signal transduction processes that lead to transcriptional changes within the cell.

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and can affect various metabolic pathways.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant capabilities. It stabilizes sensitive compounds and protects against oxidative stress by scavenging free radicals.

Anticancer Activity

In vitro studies have demonstrated the compound's potential anticancer properties. It has been evaluated against various cancer cell lines, including pancreatic cancer cells (BxPC-3 and AsPC-1). The results showed dose-dependent cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation:

| Cell Line | IC50 Value (nM) | Selectivity Index |

|---|---|---|

| BxPC-3 | 336.5 | 5 |

| AsPC-1 | 347.5 | 5 |

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity toward normal cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated.

Study on Anticancer Effects

A study evaluated the cytotoxic effects of this compound on pancreatic cancer cell lines. The results indicated that this compound exhibited higher cytotoxicity compared to standard treatments, with minimal effects on normal human dermal fibroblasts. This selectivity highlights its potential as a therapeutic agent with reduced side effects .

Research on Antioxidant Activity

Another study focused on the antioxidant properties of the compound. It was found to effectively stabilize lipid peroxidation products and enhance cellular resistance to oxidative damage, making it a candidate for further exploration in formulations aimed at reducing oxidative stress-related diseases.

Q & A

Q. What are the standard synthetic methodologies for preparing 2,2-dimethyl-1,2-dihydroquinoline hydrochloride?

The compound is typically synthesized via acid-catalyzed cyclization or reduction reactions. For example, 2-chloroquinoline derivatives can be refluxed with hydrochloric acid (37%) for 16 hours to yield dihydroquinoline derivatives. The product is precipitated by adding excess water, filtered under vacuum, and dried . Optimization of reaction time, temperature, and acid concentration is critical to achieving high purity (>99%) .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy for structural confirmation of the dihydroquinoline ring and methyl substituents.

- HPLC with UV detection to assess purity, particularly for pharmaceutical-grade samples .

- Chloride ion verification via silver nitrate titration or ion chromatography, as described in pharmacopeial guidelines .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as:

- A precursor for synthesizing bioactive quinoline derivatives, such as antipsychotics or antibacterial agents .

- A stabilizer in reactions involving sensitive intermediates (e.g., cephalosporins) due to its electron-rich dihydroquinoline structure .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the stereochemical outcomes of dihydroquinoline synthesis?

- Solvent polarity : Polar solvents (e.g., ethanol/water mixtures) favor protonation of intermediates, directing regioselective cyclization .

- Catalysts : Lewis acids like ZnCl₂ enhance reaction rates but may introduce side products if not carefully controlled. Mechanistic studies using DFT calculations are recommended to model transition states .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Accelerated stability testing : Expose the compound to pH 1–13 buffers at 40°C for 14 days, then analyze degradation products via LC-MS .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life, noting that degradation accelerates above pH 7 due to ring-opening reactions .

Q. How can researchers optimize yield in large-scale syntheses while minimizing byproducts?

- Process intensification : Employ flow chemistry to maintain consistent temperature and reduce side reactions (e.g., over-reduction) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Methodological Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as the compound may release HCl vapor under heating .

Q. How are computational methods applied to predict the compound’s reactivity in novel reactions?

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity .

- QSPR models : Correlate physicochemical properties (e.g., logP, polar surface area) with solubility or bioavailability .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.